molecular formula C20H22O5 B2388376 (6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetic acid CAS No. 864763-36-0

(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetic acid

Cat. No. B2388376
CAS RN: 864763-36-0
M. Wt: 342.391
InChI Key: DNRIWPCBIREDLI-UHFFFAOYSA-N
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Description

“(6’-methyl-8’-oxo-3’,4’-dihydro-8’H-spiro[cyclohexane-1,2’-pyrano[3,2-g]chromen]-7’-yl)acetic acid” is a complex organic compound with the molecular formula C21H24O5 . It has an average mass of 356.412 Da and a monoisotopic mass of 356.162384 Da .


Molecular Structure Analysis

The compound is a spiro compound, which means it has two rings of atoms that share a single atom. The shared atom is the “spiro atom”, which in this case is a carbon atom. The two rings are a cyclohexane ring and a pyrano[3,2-g]chromen ring .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 580.2±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 91.3±3.0 kJ/mol and a flash point of 206.8±23.6 °C . The compound has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

The functional groups attached to the ring—such as halogens, alkyl, aryl, and keto groups—contribute to its diverse activities. Researchers continue to explore MFCD06768838’s therapeutic potential, making it an exciting area of study . Keep in mind that this is a summary, and each field could be explored in greater detail based on specific research findings. If you’d like more information on any of these aspects, feel free to ask! 😊

properties

IUPAC Name

2-(6-methyl-8-oxospiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-12-14-9-13-5-8-20(6-3-2-4-7-20)25-16(13)11-17(14)24-19(23)15(12)10-18(21)22/h9,11H,2-8,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRIWPCBIREDLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)acetic acid

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